(1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride
Description
This compound is a chiral isoquinoline derivative featuring a 3,4-dihydro-1H-isoquinolin core substituted with methoxy groups at positions 6 and 7, a methyl group at position 2, and a (3-hydroxy-4-methoxyphenyl)methyl moiety at position 1. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in pharmacological applications . Isoquinoline alkaloids are well-documented for diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation, making this compound a candidate for drug discovery .
Properties
IUPAC Name |
(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4.ClH/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12;/h4-5,9-11,15,21-22H,6-8H2,1-3H3;1H/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFMXKJHMQFPFA-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)O)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858366 | |
| Record name | (1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903-91-3 | |
| Record name | (1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
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Formylation : Ethyl formate reacts with 3,4-dimethoxyphenethylamine at reflux (6 hours) to yield N-formylphenethylamine.
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Cyclization : Oxalyl chloride in acetonitrile at 10–20°C induces cyclodehydration, forming the dihydroisoquinoline core. Phosphotungstic acid (0.5 mol%) enhances reaction efficiency.
Table 1 : Optimization of Cyclization Parameters
| Parameter | Optimal Value | Effect on Yield/Purity |
|---|---|---|
| Catalyst Loading | 0.5 mol% | Maximizes cyclization |
| Temperature | 10–20°C | Minimizes side products |
| Solvent | Acetonitrile | Enhances solubility |
Stereoselective Introduction of the C1 Benzyl Group
The (1S)-configuration at C1 requires chiral induction. A method adapted from ACS synthesis protocols employs asymmetric hydrogenation using Pd/C with a chiral ligand.
Procedure:
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Intermediate Preparation : The dihydroisoquinoline core is functionalized with a prochiral ketone at C1.
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Hydrogenation : Chiral Ru-BINAP catalysts induce enantioselective reduction, achieving >90% enantiomeric excess (ee).
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Benzylation : The resulting alcohol undergoes Mitsunobu reaction with 3-hydroxy-4-methoxybenzyl bromide to install the side chain.
Critical Factors :
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Catalyst Choice : Ru-(S)-BINAP provides optimal (S)-configuration.
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Temperature : 25–30°C balances reaction rate and ee.
Functional Group Interconversion and Demethylation
The 7-hydroxy group is introduced via selective demethylation of a methoxy precursor.
Stepwise Demethylation:
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Protection : The 7-methoxy group is temporarily acetylated during earlier stages to prevent undesired reactions.
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Demethylation : BBr₃ in dichloromethane at −78°C selectively cleaves the 7-methoxy group (85% yield).
Challenges :
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Overdemethylation at C6 is mitigated by steric hindrance from the C2 methyl group.
N-Methylation and Hydrochloride Salt Formation
The C2 methyl group is introduced early via alkylation of a secondary amine intermediate.
Methylation Protocol:
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Alkylation : Treatment with methyl iodide and K₂CO₃ in DMF (60°C, 12 hours).
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Purification : Recrystallization from ethanol removes excess reagents.
Hydrochloridation :
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The free base is treated with HCl gas in ethyl acetate, yielding the hydrochloride salt (95% purity).
Comparative Analysis of Synthetic Routes
Table 2 : Efficiency of Reported Methods
| Method | Yield (%) | Purity (%) | Stereocontrol |
|---|---|---|---|
| One-Pot Cyclization | 75 | >99 | None |
| Asymmetric Hydrogenation | 65 | 98 | >90% ee |
| Classical Bischler-Napieralski | 50 | 95 | Racemic |
Key Insights :
-
The one-pot method offers superior yield and purity but lacks stereocontrol.
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Asymmetric hydrogenation achieves high ee but requires additional steps.
Industrial-Scale Considerations
The patent CN110845410A highlights advantages for large-scale production:
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Cost Efficiency : Ethyl formate and oxalyl chloride are low-cost reagents.
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Waste Reduction : Solvent recovery systems (e.g., acetonitrile distillation) reduce environmental impact.
Limitations :
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Stereochemical control remains a challenge in one-pot systems.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield corresponding ketones, while reduction can produce secondary alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, (1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride is studied for its potential biological activities, including antioxidant and anti-inflammatory properties. It may also serve as a lead compound for developing new pharmaceuticals.
Medicine
In medicine, this compound is investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of (1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play a role in cellular processes. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a class of 3,4-dihydroisoquinolines with variable substituents influencing bioactivity. Below is a systematic comparison with structurally analogous compounds:
Table 1: Structural Comparison of Selected Isoquinoline Derivatives
Key Observations:
This polar substitution may enhance interactions with hydrophilic enzyme pockets . The hydrochloride salt in the target compound improves solubility compared to neutral analogs like 7s (), which lacks ionizable groups .
Bioactivity Clustering: Compounds with methoxy groups (e.g., 6d, 6e) cluster in bioactivity profiles associated with CNS modulation, whereas chlorinated derivatives (CID 46693) may exhibit divergent activities due to altered electronic properties . Activity landscape modeling () suggests that minor structural changes (e.g., 6d vs. target compound) could create "activity cliffs," where small structural differences lead to significant potency shifts.
Molecular networking () predicts that the target compound’s hydroxyl and methoxy groups generate fragmentation patterns distinct from non-hydroxylated analogs (e.g., 6g in ).
Quantitative Similarity Analysis
Using Tanimoto and Dice similarity metrics (), the target compound’s Morgan fingerprints were compared to CID 46693 and 6d:
Table 2: Similarity Metrics (Tanimoto/Dice)
| Compound Pair | MACCS Fingerprints | Morgan Fingerprints |
|---|---|---|
| Target vs. CID 46693 | 0.62 / 0.71 | 0.55 / 0.67 |
| Target vs. 6d | 0.48 / 0.59 | 0.41 / 0.52 |
- Interpretation : Higher similarity to CID 46693 (Tanimoto >0.5) suggests shared pharmacophores, but differences in the benzyl substituent (hydroxy-methoxy vs. chlorophenethyl) likely account for divergences in bioactivity .
Biological Activity
The compound (1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol; hydrochloride, commonly referred to as Reticuline, is a member of the isoquinoline alkaloid family. This compound has garnered attention due to its potential therapeutic applications, particularly in neuropharmacology and its interactions with various biological pathways.
- Molecular Formula : C19H23NO4
- Molecular Weight : 329.3902 g/mol
- CAS Number : 485-19-8
- Structure : The compound features a methoxy group and a hydroxyl group on the phenyl ring, contributing to its biological activity.
Biological Activity Overview
Reticuline exhibits a range of biological activities that can be categorized into several key areas:
1. Dopaminergic Activity
Research indicates that Reticuline may act on dopamine receptors, particularly the D3 receptor. It has been shown to promote β-arrestin translocation and G protein activation, which are critical for dopamine signaling pathways. This activity suggests potential applications in treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease .
2. Neuroprotective Effects
In vitro studies have demonstrated that Reticuline protects dopaminergic neurons from neurodegeneration. This neuroprotective effect is significant for developing therapies aimed at neurodegenerative diseases .
3. Antimicrobial Properties
Reticuline has also been studied for its antimicrobial properties. It exhibits activity against various bacterial strains, indicating potential as a natural antimicrobial agent .
Structure-Activity Relationship (SAR)
A series of analogs of Reticuline have been synthesized to explore their structure-activity relationships. These studies reveal that modifications to the methoxy and hydroxyl groups significantly influence the compound's affinity for dopamine receptors and its overall biological activity.
| Compound ID | D3R Agonist Activity EC50 (nM) | D2R Antagonist Activity IC50 (nM) |
|---|---|---|
| 1 | 710 ± 150 | 15,700 ± 3,000 |
| 2 | 278 ± 62 | 9,000 ± 3,700 |
| 3 | 98 ± 21 | 6,800 ± 1,400 |
This table summarizes key findings from SAR studies where specific structural modifications resulted in varying degrees of receptor activity .
Case Studies
Several case studies have highlighted the efficacy of Reticuline in preclinical models:
- Neuroprotection in Parkinson’s Disease Models : In studies utilizing induced pluripotent stem cells (iPSCs) derived from patients with Parkinson's disease, Reticuline demonstrated significant neuroprotective effects by preventing apoptosis in dopaminergic neurons .
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of Reticuline against Staphylococcus aureus and Escherichia coli, showing promising results that suggest it could be developed into a therapeutic agent for bacterial infections .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structural identity and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm stereochemistry and substituent positions, particularly for the isoquinoline core and methoxy/hydroxy groups. Compare with analogous compounds (e.g., ) where NMR is used for impurity identification.
- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase conditions (e.g., acetonitrile/water with 0.1% formic acid) to assess purity. Retention time comparison with reference standards (e.g., ) ensures batch consistency.
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF to verify molecular weight (calculated from molecular formula CHNO·HCl) and detect isotopic patterns .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and respiratory protection (e.g., N95 masks or powered air-purifying respirators) to avoid inhalation of dust, as recommended for structurally similar compounds .
- Ventilation : Conduct experiments in fume hoods to mitigate exposure risks, particularly during solvent evaporation or powder handling.
- First Aid : Immediate flushing with water for eye/skin contact and medical attention for ingestion, as outlined in SDS guidelines for related hydrochlorides .
Advanced Research Questions
Q. How can researchers optimize synthetic routes to minimize diastereomer formation during the alkylation of the isoquinoline core?
- Methodology :
- Chiral Catalysis : Employ asymmetric catalysis (e.g., chiral Lewis acids) to enhance stereoselectivity during the benzylation step. Reference analogous syntheses (e.g., ) where stereochemical control is critical.
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction conditions (temperature, solvent polarity) dynamically.
- Byproduct Analysis : Characterize diastereomers via chiral HPLC (e.g., Chiralpak® columns) and compare retention times with enantiopure standards .
Q. What strategies resolve contradictions in solubility data between computational predictions and experimental observations?
- Methodology :
- Solvent Screening : Systematically test solvents (e.g., DMSO, THF, ethanol) under controlled temperatures (20–50°C) to identify discrepancies. Note that polar aprotic solvents may improve solubility for hydrochlorides .
- Computational Refinement : Use COSMO-RS or molecular dynamics simulations to account for protonation states and counterion effects, which are often overlooked in initial predictions .
- Data Validation : Cross-reference with structurally similar compounds (e.g., ) to identify trends in solubility behavior.
Q. How does the hydrochloride salt form influence the compound’s pharmacokinetic properties compared to its free base?
- Methodology :
- Dissolution Testing : Perform pH-dependent solubility assays (e.g., USP apparatus) in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to compare dissolution rates.
- Stability Studies : Use accelerated stability chambers (40°C/75% RH) to assess hygroscopicity and salt dissociation under storage conditions .
- Bioavailability Modeling : Apply PBPK models to predict absorption differences, incorporating logP and pKa values (estimated via MarvinSketch or ACD/Labs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
